1,4,5-Trimethylimidazole-2-sulfonyl fluoride
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Overview
Description
1,4,5-Trimethylimidazole-2-sulfonyl fluoride is a chemical compound belonging to the class of imidazoles, which are five-membered ring heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of three methyl groups and a sulfonyl fluoride group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed imidazole ring. One common method is the reaction of 1,4,5-trimethylimidazole with a sulfonyl fluoride reagent under appropriate conditions. The reaction may involve the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trimethylimidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Substitution reactions: The methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the imidazole ring.
Scientific Research Applications
1,4,5-Trimethylimidazole-2-sulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl fluoride: A similar compound with a sulfonimidoyl fluoride group, used as a bench-stable alternative to hazardous reagents like sulfur tetrafluoride.
1,4,5-Trisubstituted imidazoles: Compounds with various substituents on the imidazole ring, used in a wide range of applications, including pharmaceuticals and materials science.
Uniqueness
1,4,5-Trimethylimidazole-2-sulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group. This combination of features imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
1,4,5-trimethylimidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUORZWCJNGSRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)S(=O)(=O)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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